

# Introduction: The Versatile Scaffold of Diaminopyrimidines

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 5-Chloropyrimidine-2,4-diamine

Cat. No.: B097245

[Get Quote](#)

Substituted diaminopyrimidines represent a class of heterocyclic compounds that have proven to be a remarkably versatile scaffold in medicinal chemistry. This core structure, characterized by a pyrimidine ring with two amine groups, is adept at forming critical hydrogen bond interactions with various biological targets, particularly the ATP-binding pockets of kinases and the active sites of reductases. Their significance in drug development is underscored by the success of key therapeutic agents such as the antibacterial drug trimethoprim and the antiprotozoal pyrimethamine.[\[1\]](#)[\[2\]](#)

This guide provides a detailed exploration of the biological activities of substituted diaminopyrimidines, moving from their primary mechanism of action to diverse therapeutic applications and the experimental protocols used for their evaluation. The narrative is designed for researchers and drug development professionals, emphasizing the causal relationships between chemical structure, biological function, and therapeutic potential.

## Core Mechanism of Action: Inhibition of Dihydrofolate Reductase (DHFR)

The most well-established mechanism of action for many biologically active diaminopyrimidines is the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthesis pathway.[\[1\]](#)[\[3\]](#)[\[4\]](#)

## The Folate Pathway: An Essential Target

Folate and its derivatives, particularly tetrahydrofolic acid (THF), are essential cofactors for the synthesis of nucleotides (purines and thymidylate) and certain amino acids.<sup>[5][6]</sup> Consequently, the disruption of this pathway halts DNA synthesis and cell replication.<sup>[5][6][7]</sup> While mammalian cells can acquire folate from their diet, many microorganisms, including bacteria and protozoa, must synthesize it de novo, making the folate pathway an attractive and selective target for antimicrobial agents.<sup>[8]</sup>

DHFR catalyzes the reduction of dihydrofolic acid (DHF) to the biologically active tetrahydrofolic acid (THF).<sup>[5][9]</sup> Substituted diaminopyrimidines, such as trimethoprim, are structural analogs of the pteridine portion of DHF and act as potent competitive inhibitors of the DHFR enzyme.<sup>[6]</sup>

## Selective Toxicity

The therapeutic success of DHFR inhibitors like trimethoprim lies in their selective toxicity. Trimethoprim's affinity for bacterial DHFR is thousands of times greater than for human DHFR, allowing it to inhibit microbial proliferation at concentrations that do not significantly affect the host.<sup>[7]</sup> This selectivity is a critical consideration in the design of new diaminopyrimidine-based drugs.

Diagram 1: The Folate Biosynthesis Pathway and DHFR Inhibition



[Click to download full resolution via product page](#)

Caption: Mechanism of action showing synergistic blockade of the folate pathway.

## Structure-Activity Relationships (SAR)

The biological potency and selectivity of diaminopyrimidines are highly dependent on the nature and position of substituents on the pyrimidine and associated rings. Understanding these structure-activity relationships (SAR) is fundamental to designing novel and more effective therapeutic agents.

The 2,4-diamino moiety is generally considered essential for binding to the active site of DHFR, where it forms key hydrogen bonds.[\[10\]](#) The major variations that influence activity are typically made at the 5-position of the pyrimidine ring.

Table 1: Structure-Activity Relationship (SAR) Summary for DHFR Inhibitors

| Position of Substitution | Substituent Type         | Effect on Activity                                                                                                                                                                             | Rationale / Example                                                                                                                                                                      |
|--------------------------|--------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Pyrimidine C5            | Substituted Benzyl Ring  | Crucial for Potency.<br><b>The nature and position of substituents on the benzyl ring dictate binding affinity and selectivity.</b>                                                            | Trimethoprim's 3,4,5-trimethoxybenzyl group fits snugly into a hydrophobic pocket of bacterial DHFR. <a href="#">[11]</a>                                                                |
| Benzyl Ring (meta)       | Azido Group              | Enhanced Binding. An azido group at the meta-position can occupy a hydrophobic pocket, increasing binding energy. <a href="#">[10]</a>                                                         | Meta-azidopyrimethamine shows enhanced binding compared to the parent compound. <a href="#">[10]</a>                                                                                     |
| Benzyl Ring (para)       | Electron-donating groups | Generally Favorable. Groups like methoxy or amino can improve activity.                                                                                                                        | The correlation equations indicated that the molar refractivity (MR) values of the 5'-substituent, just as with the 3'- and 4'-substituents, contributed maximally. <a href="#">[11]</a> |
| Pyrimidine C6            | Small Alkyl Groups       | Modestly Reduced Potency. Appending alkyl extensions to the C6 position can lead to attenuated activity against organisms like <i>B. anthracis</i> and <i>S. aureus</i> . <a href="#">[12]</a> | This is rationalized by the disruption of a conserved water molecule network within a small protein cavity adjacent to the main binding site. <a href="#">[12]</a>                       |

| General Structure | Lipophilicity | Variable. Increased lipophilicity can improve cell penetration but may not always correlate with higher enzyme inhibition. | A study on *Cryptosporidium parvum* DHFR inhibitors found that a low IC<sub>50</sub> in enzyme assays did not always translate to high potency in cell growth assays, suggesting uptake mechanisms are also critical.[13] |

Diagram 2: Logical Relationship of SAR in Diaminopyrimidine Design



[Click to download full resolution via product page](#)

Caption: Iterative process of lead optimization based on SAR.

## Therapeutic Applications and Diverse Biological Activities

While DHFR inhibition is the classical mechanism, the diaminopyrimidine scaffold is privileged and has been successfully adapted to target other proteins, leading to a broad range of therapeutic applications.

## Antibacterial Agents

- Trimethoprim: Primarily used for urinary tract infections, often in combination with sulfamethoxazole (co-trimoxazole) to create a synergistic, dual-blockade of the folate pathway.[5][7][8][9]
- Iclaprim: A novel diaminopyrimidine DHFR inhibitor with potent activity against Gram-positive organisms, including resistant strains like methicillin-resistant *Staphylococcus aureus* (MRSA).[14]
- Investigational Agents: Research has focused on developing diaminopyrimidines effective against biothreat agents like *Bacillus anthracis*.[3][12][15]

## Antiprotozoal Agents

- Pyrimethamine (Daraprim): A cornerstone for treating parasitic diseases, particularly toxoplasmosis (often combined with a sulfonamide) and cystoisosporiasis.[16][17][18] It was also historically used for malaria, but resistance has limited its use.[16] Its mechanism is also based on the highly selective inhibition of protozoal DHFR.[19][20]

## Anticancer Agents

The antifolate strategy is also employed in cancer chemotherapy. However, diaminopyrimidine derivatives are being explored for anticancer activity through various mechanisms beyond DHFR inhibition.

- Kinase Inhibition: The scaffold is effective at targeting protein kinases involved in cancer cell signaling. Novel 2,4-diaminopyrimidine derivatives have been developed as potent inhibitors of Focal Adhesion Kinase (FAK), a protein overexpressed in various tumors that plays a key role in cell proliferation, survival, and migration.[21]
- General Antitumor Activity: Other derivatives have shown potent cytotoxic activity against various cancer cell lines, such as A549 (lung), HCT-116 (colon), PC-3 (prostate), and MCF-7

(breast).[22][23] The mechanisms for these compounds can include inducing apoptosis, causing cell cycle arrest, and inhibiting tumor cell migration.[22]

Table 2: Key Substituted Diaminopyrimidines and Their Biological Activities

| Compound               | Primary Target                           | Primary Biological Activity              | Therapeutic Application                       |
|------------------------|------------------------------------------|------------------------------------------|-----------------------------------------------|
| Trimethoprim           | Bacterial Dihydrofolate Reductase (DHFR) | Antibacterial                            | Urinary Tract Infections, Bronchitis[7][9]    |
| Pyrimethamine          | Protozoal Dihydrofolate Reductase (DHFR) | Antiprotozoal, Antimalarial              | Toxoplasmosis, Cystoisosporiasis[16] [17][19] |
| Iclaprim               | Bacterial Dihydrofolate Reductase (DHFR) | Antibacterial (especially Gram-positive) | Complicated Skin Infections, Pneumonia[1][14] |
| Compound A12 (Example) | Focal Adhesion Kinase (FAK)              | Anticancer                               | Investigational for solid tumors[21]          |

| Compound 9k (Example) | Multiple Kinases (Implied) | Anticancer | Investigational; induces apoptosis and cell cycle arrest[22] |

## Key Experimental Protocols for Biological Evaluation

Evaluating the biological activity of novel substituted diaminopyrimidines requires a tiered approach, moving from specific molecular targets to cellular and whole-organism effects. The protocols described below represent a self-validating system, where results from the biochemical assay should logically correlate with findings in the cellular assays for mechanism-specific compounds.

Diagram 3: Experimental Workflow for Biological Activity Screening

[Click to download full resolution via product page](#)

Caption: A tiered approach for evaluating diaminopyrimidine candidates.

## Protocol 1: DHFR Enzyme Inhibition Assay (Spectrophotometric)

This biochemical assay directly measures a compound's ability to inhibit the target enzyme, providing a quantitative  $IC_{50}$  value (the concentration of inhibitor required to reduce enzyme activity by 50%).

- Causality: This is the primary validation of the proposed mechanism of action. A low  $IC_{50}$  value suggests the compound directly and potently interacts with DHFR. The assay follows the decrease in absorbance at 340 nm as the cofactor NADPH is oxidized to NADP<sup>+</sup> during the reduction of DHF to THF.<sup>[13]</sup>
- Methodology:
  - Reagent Preparation:
    - Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT).

- Enzyme Stock: Prepare a stock solution of purified recombinant DHFR (e.g., from *E. coli* or *S. aureus*) in assay buffer.
- Substrate/Cofactor Mix: Prepare a solution containing Dihydrofolate (DHF) and NADPH in assay buffer. Final concentrations in the well are typically ~50-100  $\mu$ M for each.
- Test Compound: Prepare serial dilutions of the diaminopyrimidine derivative in DMSO, then dilute further in assay buffer.

- Assay Procedure (96-well UV-transparent plate):
  - To each well, add 50  $\mu$ L of assay buffer.
  - Add 2  $\mu$ L of the test compound dilution (or DMSO for control wells).
  - Add 25  $\mu$ L of the DHFR enzyme solution and incubate for 15 minutes at room temperature to allow for inhibitor binding.
  - Initiate the reaction by adding 25  $\mu$ L of the DHF/NADPH substrate/cofactor mix.
- Data Acquisition:
  - Immediately place the plate in a spectrophotometer capable of kinetic reads.
  - Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
- Data Analysis:
  - Calculate the rate (slope) of the linear portion of the kinetic curve for each well.
  - Normalize the rates relative to the positive (no inhibitor) and negative (no enzyme) controls.
  - Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the  $IC_{50}$  value.

## Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This cellular assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

- Causality: This protocol validates that the enzymatic inhibition observed in the biochemical assay translates to a whole-cell effect. It also provides an initial assessment of factors like cell permeability and potential efflux. A potent compound should have a low MIC value.
- Methodology:
  - Preparation:
    - Prepare a standardized inoculum of the target bacterium (e.g., *B. anthracis*, *S. aureus*) in a suitable growth medium (e.g., Mueller-Hinton Broth) to a density of  $\sim 5 \times 10^5$  CFU/mL.[3][12]
    - Prepare two-fold serial dilutions of the test compound in the growth medium in a 96-well microtiter plate.
  - Inoculation:
    - Add an equal volume of the bacterial inoculum to each well containing the compound dilutions.
    - Include a positive control (bacteria, no compound) and a negative control (medium only).
  - Incubation:
    - Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
  - Endpoint Determination:
    - The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm.

## Protocol 3: Anticancer Cell Proliferation Assay (MTT/SRB Assay)

This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.

- Causality: For compounds designed as anticancer agents (e.g., FAK inhibitors), this assay demonstrates efficacy at the cellular level. A low GI<sub>50</sub>/IC<sub>50</sub> value indicates the compound can inhibit cancer cell growth or induce cell death.
- Methodology:
  - Cell Plating:
    - Seed cancer cells (e.g., A549, MDA-MB-231) in 96-well plates at a predetermined density and allow them to adhere overnight.[\[21\]](#)
  - Compound Treatment:
    - Prepare serial dilutions of the test compound in the cell culture medium.
    - Remove the old medium from the cells and add the medium containing the test compound. Include vehicle-only (e.g., DMSO) controls.
  - Incubation:
    - Incubate the plates for a specified period (typically 48-72 hours) under standard cell culture conditions (37°C, 5% CO<sub>2</sub>).
  - Viability Staining (SRB Example):
    - Gently fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
    - Wash the plates five times with water and air dry.
    - Stain the cells with 0.4% Sulforhodamine B (SRB) solution for 30 minutes.
    - Wash away unbound dye with 1% acetic acid and air dry.

- Data Acquisition and Analysis:

- Solubilize the bound dye with 10 mM Tris base solution.
- Read the absorbance at ~515 nm using a plate reader.
- Calculate the percentage of cell growth inhibition relative to the vehicle control and plot against the log of compound concentration to determine the  $IC_{50}$  (concentration for 50% inhibition).[22][23]

## Challenges and Future Directions

The development of diaminopyrimidine-based therapeutics faces several challenges. The primary concern for antimicrobial agents is the emergence of resistance, often through mutations in the target DHFR enzyme or via plasmid-mediated acquisition of drug-resistant DHFR variants.[2][9] Therefore, a continuous effort is needed to design novel derivatives that can overcome these resistance mechanisms.[24]

For anticancer agents, achieving high selectivity for the cancer-related target (e.g., a specific kinase) over other human proteins, including human DHFR, is paramount to minimizing off-target toxicity. Future research will likely focus on structure-based drug design and the exploration of novel substitutions to enhance potency against resistant strains and improve selectivity profiles.[25]

## Conclusion

Substituted diaminopyrimidines are a cornerstone of modern chemotherapy, with a proven track record as antibacterial and antiprotozoal agents, primarily through the selective inhibition of DHFR. The inherent versatility of this chemical scaffold has enabled its expansion into other therapeutic areas, most notably oncology, by targeting different key proteins like kinases. The continued application of rational, structure-based design, guided by a systematic evaluation of biological activity through biochemical and cellular assays, will ensure that this privileged structure remains a source of novel and effective therapeutics for years to come.

## References

- Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed. (1981).

Pharmacotherapy.

- Trimethoprim - Wikipedia. (n.d.). Wikipedia.
- Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit *Bacillus anthracis* - NIH. (n.d.).
- Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. (2019). *New Journal of Chemistry* (RSC Publishing).
- Diaminopyrimidine - Wikipedia. (n.d.). Wikipedia.
- History and future of antimicrobial diaminopyrimidines - PubMed. (1993). *Journal of Chemotherapy*.
- Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines - PMC. (n.d.).
- Pyrimethamine - Wikipedia. (n.d.). Wikipedia.
- Structural studies on bio-active compounds. Part XV. Structure-activity relationships for pyrimethamine and a series of diaminopyrimidine analogues versus bacterial dihydrofolate reductase - PubMed. (n.d.).
- What is the mechanism of Trimethoprim? - Patsnap Synapse. (2024).
- Mechanism of Action of Trimethoprim-Sulfamethoxazole—I | The Journal of Infectious Diseases | Oxford Academic. (n.d.). Oxford University Press.
- Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - RSC Publishing. (2019). Royal Society of Chemistry.
- Novel Dihydrofolate Reductase Inhibitors. Structure-Based versus Diversity-Based Library Design and High-Throughput Synthesis an - American Chemical Society. (2003).
- Mechanism of the antimicrobial drug trimethoprim revisited | Request PDF - ResearchGate. (2025).
- Quantitative structure-activity relationships for the inhibition of *Escherichia coli* dihydrofolate reductase by 5-(substituted benzyl)-2,4-diaminopyrimidines - PubMed. (n.d.).
- Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against *Bacillus anthracis*. (n.d.). Dovepress.
- Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of *Cryptosporidium parvum* Dihydrofolate Reductase - NIH. (n.d.).
- Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - NIH. (n.d.).
- Pyrimethamine Patient Drug Record | NIH - Clinical Info .HIV.gov. (n.d.).
- Pyrimethamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.).
- Pyrimethamine - Clinical Tree. (2024). Clinical Tree.
- Pyrimethamine (Daraprim) Tablets: Uses & Side Effects - Cleveland Clinic. (n.d.). Cleveland Clinic.

- Initial Structure-Activity Relationship (SAR) Studies of Diaminopyrimidine Carboxamides: A Technical Guide - Benchchem. (n.d.). Benchchem.
- Global Health: Antimicrobial Resistance: undefined: Diaminopyrimidine - PDB-101. (n.d.). RCSB PDB.
- Pharmacology of Diaminopyrimidines (Pyrimethamine and Trimethoprim) ; Uses, Mechanism of action - YouTube. (2024). YouTube.
- Diaminopyrimidine - Uses, Dosage, Side Effects & Precautions - Drug Today Medical Times. (n.d.). Drug Today Medical Times.
- Iclaprim, a novel diaminopyrimidine for the treatment of resistant gram-positive infections - PubMed. (2009). Annals of Pharmacotherapy.
- Synthesis and antifolate activity of new diaminopyrimidines and diaminopurines in enzymatic and cellular systems - PubMed. (n.d.).
- Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - NIH. (n.d.).
- diaminopyrimidine antibiotic [Drug Class]. (n.d.).
- Diaminopyrimidine – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online.
- (PDF) Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - ResearchGate. (2017).
- Diaminopyrimidine | Request PDF - ResearchGate. (2025).
- Potential Anticancer Agents.1 LXXI. Some Diaminopyrimidines and Diamino-s-triazines Related to Daraprim | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- A Technical Guide to the Structure-Activity Relationship of Pyrimidine-2,4-diamine Deriv
- The synthesis and biological activity of substituted 2,6-diaminopyridines - PubMed. (1968). Journal of Medicinal Chemistry.
- Synthesis and Biological Evaluation of 2,4-Diaminopyrimidine-Based Antifolate Drugs against *Bacillus anthracis* - MDPI. (n.d.). MDPI.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Diaminopyrimidine - Wikipedia [en.wikipedia.org]

- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Diaminopyrimidine [pdb101.rcsb.org]
- 3. Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit *Bacillus anthracis* - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 5. What is the mechanism of Trimethoprim? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Trimethoprim - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural studies on bio-active compounds. Part XV. Structure-activity relationships for pyrimethamine and a series of diaminopyrimidine analogues versus bacterial dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative structure-activity relationships for the inhibition of *Escherichia coli* dihydrofolate reductase by 5-(substituted benzyl)-2,4-diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of *Cryptosporidium parvum* Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Iclaprim, a novel diaminopyrimidine for the treatment of resistant gram-positive infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against *Bacillus anthracis* - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrimethamine - Wikipedia [en.wikipedia.org]
- 17. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 18. my.clevelandclinic.org [my.clevelandclinic.org]
- 19. pediatriconcall.com [pediatriconcall.com]
- 20. clinicalpub.com [clinicalpub.com]

- 21. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Introduction: The Versatile Scaffold of Diaminopyrimidines]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b097245#biological-activity-of-substituted-diaminopyrimidines]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)